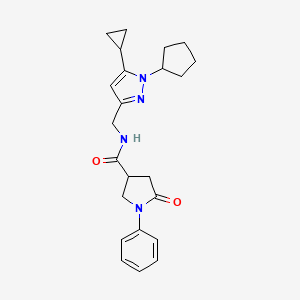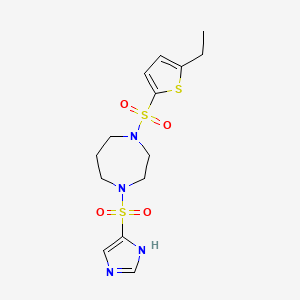
2,4-Dichloro-N,N-diisopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N,N-diisopropylbenzamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is characterized by the presence of two chlorine atoms and two isopropyl groups attached to a benzamide core. This compound is often used as a herbicide to control grass weeds in crops such as cereals, rice, and soybeans.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N,N-diisopropylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
化学反応の分析
Types of Reactions
2,4-Dichloro-N,N-diisopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products such as carboxylic acids and amines .
科学的研究の応用
2,4-Dichloro-N,N-diisopropylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, including its herbicidal activity and potential toxicity.
Medicine: Research is conducted to explore its potential therapeutic applications and interactions with biological targets.
Industry: It is used in the formulation of herbicides and other agrochemicals to control weed growth in crops
作用機序
The mechanism of action of 2,4-Dichloro-N,N-diisopropylbenzamide involves the inhibition of specific enzymes or pathways in target organisms. In the case of its herbicidal activity, the compound disrupts the synthesis of essential proteins and lipids in weeds, leading to their death. The molecular targets and pathways involved include the inhibition of acetyl-CoA carboxylase, which is crucial for fatty acid synthesis .
類似化合物との比較
2,4-Dichloro-N,N-diisopropylbenzamide can be compared with other similar compounds, such as:
2,4-Dichlorobenzamide: Lacks the isopropyl groups, resulting in different chemical properties and applications.
N,N-Diisopropylbenzamide: Lacks the chlorine atoms, affecting its reactivity and biological activity.
2,4-Dichloro-N-methylbenzamide: Contains a methyl group instead of isopropyl groups, leading to variations in its chemical behavior and uses
The uniqueness of this compound lies in its specific combination of chlorine and isopropyl groups, which confer distinct chemical and biological properties, making it valuable in various applications.
特性
IUPAC Name |
2,4-dichloro-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)11-6-5-10(14)7-12(11)15/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZWODHBDXXIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2855132.png)
![4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2855133.png)
![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/new.no-structure.jpg)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2855139.png)


![2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid](/img/structure/B2855142.png)


![2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol](/img/structure/B2855148.png)

